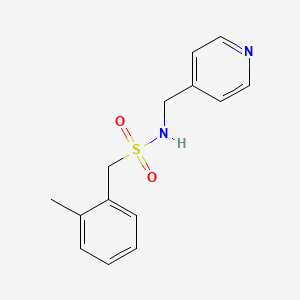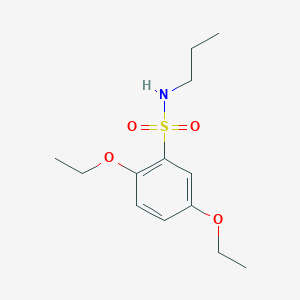![molecular formula C16H18ClNO3 B4426648 [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride
説明
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has been widely studied for its potential therapeutic applications in the field of psychiatry. The compound was first synthesized in 1912, but it wasn't until the 1970s that it gained popularity as a recreational drug. Since then, MDMA has been classified as a Schedule I drug in the United States due to its potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits for patients with post-traumatic stress disorder (PTSD) and other psychiatric disorders.
作用機序
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating pleasure and arousal. By increasing the levels of these neurotransmitters, this compound can produce feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It can also cause muscle tension, jaw clenching, and nausea. In rare cases, this compound can cause serotonin syndrome, a potentially life-threatening condition that can occur when serotonin levels in the brain become too high.
実験室実験の利点と制限
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it can produce consistent and predictable effects in human subjects, making it useful for studying the effects of psychoactive drugs on behavior and cognition. However, this compound is a controlled substance, which makes it difficult to obtain and use in research. It is also a complex drug that can produce a wide range of effects, which can make it difficult to isolate specific variables in experiments.
将来の方向性
There are several potential future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride. One area of interest is the use of this compound-assisted psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of interest is the development of new drugs that target the same neurotransmitter systems as this compound, but with fewer side effects and a lower potential for abuse. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its impact on brain function and mental health.
科学的研究の応用
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has been the subject of numerous scientific studies in recent years, particularly in the field of psychiatry. Research has shown that this compound may be effective in treating patients with PTSD, anxiety, and depression. Studies have also shown that this compound can enhance empathy and promote feelings of closeness and trust in social situations.
特性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-9-12-2-5-14(6-3-12)18-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCZSZXVPTTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4426575.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![2-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4426587.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4426589.png)
![4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)


![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)

![methyl 2-[({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4426654.png)
![3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4426660.png)
